molecular formula C17H18N2O3S B13378496 N-[(2-ethoxyphenyl)carbamothioyl]-4-methoxybenzamide

N-[(2-ethoxyphenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B13378496
M. Wt: 330.4 g/mol
InChI Key: HJCDFHHBWCZFNM-UHFFFAOYSA-N
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Description

N-[(2-Ethoxyphenyl)carbamothioyl]-4-methoxybenzamide is a thiourea-based compound featuring a 4-methoxybenzamide core linked to a 2-ethoxyphenylcarbamothioyl group. Thiourea derivatives are widely studied for their metal-chelating properties, biological activities (e.g., enzyme inhibition), and roles in coordination chemistry .

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C17H18N2O3S/c1-3-22-15-7-5-4-6-14(15)18-17(23)19-16(20)12-8-10-13(21-2)11-9-12/h4-11H,3H2,1-2H3,(H2,18,19,20,23)

InChI Key

HJCDFHHBWCZFNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-(4-methoxybenzoyl)thiourea typically involves the reaction of 2-ethoxyaniline with 4-methoxybenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-ethoxyphenyl)-N’-(4-methoxybenzoyl)thiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-(4-methoxybenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)-N’-(4-methoxybenzoyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Material Science: It is investigated for its potential use in the development of novel materials with unique properties.

Biological Activity

N-[(2-ethoxyphenyl)carbamothioyl]-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is categorized as a substituted benzamide and belongs to the class of aroyl thiourea derivatives. These derivatives are known for their significant biological activities, including antibacterial, antifungal, and antiviral properties. The specific structure of this compound contributes to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. Additionally, it may modulate receptor activity, influencing cellular signaling pathways. Understanding these mechanisms is crucial for elucidating its therapeutic applications.

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit potent antitumor effects. For instance, derivatives have shown selective activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of proliferation through modulation of cell cycle regulators.

Antiviral Effects

Research has demonstrated that benzamide derivatives can exert antiviral effects against several viruses, including Hepatitis B virus (HBV). The mechanism typically involves increasing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication.

Case Studies

  • Antitumor Efficacy : A study evaluated the antiproliferative effects of a related compound on various cancer cell lines. Results indicated an IC50 value of 3.1 μM against MCF-7 cells, highlighting significant cytotoxicity and potential therapeutic use in breast cancer treatment .
  • Antiviral Activity : Another investigation focused on the anti-HBV activity of N-phenylbenzamide derivatives, where compounds were shown to inhibit both wild-type and drug-resistant strains of HBV in vitro and in vivo models .

Data Table: Biological Activities Summary

Activity Type Cell Line/Pathogen IC50 (μM) Mechanism
AntitumorMCF-73.1Induces apoptosis
AntiviralHBVNot specifiedIncreases APOBEC3G levels

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide and phenylcarbamothioyl moieties critically influence solubility, stability, and reactivity. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Purity (%) Melting Point (°C) Key Observations
N-(bis(2-hydroxyethyl)carbamothioyl)-4-methoxybenzamide (2c) - 4-methoxybenzamide
- bis(2-hydroxyethyl)thiourea
299.4 (calc.) 97 Not reported Higher purity (97%) vs. chloro analog (2d, 92%); molecular weight confirmed via HPLC-MS.
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide - 2-chlorobenzamide
- imidazolidinone-linked phenyl
Not reported 60 216–218 Lower yield (60%) compared to nitro/thiophene derivatives (up to 82%).
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j) - 4-methoxybenzamide
- cyclopentyloxy, dichloropyridyl
Not reported Not reported Not reported Exceptional PDE IV inhibition (IC₅₀ = 0.2 nM) due to electron-withdrawing substituents.
N-(bis(4-methoxybenzyl)carbamothioyl)-4-methoxybenzamide - 4-methoxybenzamide
- bis(4-methoxybenzyl)thiourea
720.0 (synthetic yield) 80 (crude) Not reported Synthesized as a yellow oil; used as a precursor for thiazole derivatives.

Key Trends :

  • Electron-donating groups (e.g., methoxy) enhance stability and metal-binding capacity but may reduce reactivity compared to electron-withdrawing groups (e.g., nitro, chloro) .
  • Bulkier substituents (e.g., tert-butyl, bis(4-methoxybenzyl)) lower solubility but improve ligand specificity in coordination complexes .

Stability and Reactivity

  • pH-Dependent Hydrolysis: Conjugates of 4-methoxybenzamide (e.g., N-(6-aminohexyl)-4-methoxybenzamide) undergo significant P-N bond cleavage at pH 4.5 (20% degradation in 24 hours) .
  • Coordination Chemistry : Thiourea derivatives form stable complexes with transition metals (e.g., Mn, Co, Cd), with stability influenced by substituent electronic effects .

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